N-(2,4-dimethylphenyl)-2-{[5-(hydroxymethyl)-1-{[(propan-2-yl)carbamoyl]methyl}-1H-imidazol-2-yl]sulfanyl}acetamide N-(2,4-dimethylphenyl)-2-{[5-(hydroxymethyl)-1-{[(propan-2-yl)carbamoyl]methyl}-1H-imidazol-2-yl]sulfanyl}acetamide
Brand Name: Vulcanchem
CAS No.: 921566-06-5
VCID: VC11954485
InChI: InChI=1S/C19H26N4O3S/c1-12(2)21-17(25)9-23-15(10-24)8-20-19(23)27-11-18(26)22-16-6-5-13(3)7-14(16)4/h5-8,12,24H,9-11H2,1-4H3,(H,21,25)(H,22,26)
SMILES: CC1=CC(=C(C=C1)NC(=O)CSC2=NC=C(N2CC(=O)NC(C)C)CO)C
Molecular Formula: C19H26N4O3S
Molecular Weight: 390.5 g/mol

N-(2,4-dimethylphenyl)-2-{[5-(hydroxymethyl)-1-{[(propan-2-yl)carbamoyl]methyl}-1H-imidazol-2-yl]sulfanyl}acetamide

CAS No.: 921566-06-5

Cat. No.: VC11954485

Molecular Formula: C19H26N4O3S

Molecular Weight: 390.5 g/mol

* For research use only. Not for human or veterinary use.

N-(2,4-dimethylphenyl)-2-{[5-(hydroxymethyl)-1-{[(propan-2-yl)carbamoyl]methyl}-1H-imidazol-2-yl]sulfanyl}acetamide - 921566-06-5

Specification

CAS No. 921566-06-5
Molecular Formula C19H26N4O3S
Molecular Weight 390.5 g/mol
IUPAC Name 2-[2-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-5-(hydroxymethyl)imidazol-1-yl]-N-propan-2-ylacetamide
Standard InChI InChI=1S/C19H26N4O3S/c1-12(2)21-17(25)9-23-15(10-24)8-20-19(23)27-11-18(26)22-16-6-5-13(3)7-14(16)4/h5-8,12,24H,9-11H2,1-4H3,(H,21,25)(H,22,26)
Standard InChI Key OAAIAKYWIUMMJC-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)NC(=O)CSC2=NC=C(N2CC(=O)NC(C)C)CO)C
Canonical SMILES CC1=CC(=C(C=C1)NC(=O)CSC2=NC=C(N2CC(=O)NC(C)C)CO)C

Introduction

N-(2,4-dimethylphenyl)-2-{[5-(hydroxymethyl)-1-{[(propan-2-yl)carbamoyl]methyl}-1H-imidazol-2-yl]sulfanyl}acetamide is a complex organic compound with potential applications in medicinal chemistry. This compound features a dimethylphenyl group, an imidazole ring, and a sulfanylacetamide moiety, which are crucial for its biological activity. Despite the lack of specific studies directly focused on this compound, its structural similarities to other imidazole derivatives suggest potential antimalarial, antibacterial, and anticancer properties.

Antimalarial Activity

Imidazole derivatives have shown potent activity against Plasmodium falciparum, the causative agent of malaria. Modifications to the imidazole ring and substituents significantly affect potency against various strains of P. falciparum.

Antibacterial Activity

Compounds with similar structures have demonstrated efficacy against bacterial strains. The sulfanyl group is believed to enhance antibacterial activity by disrupting bacterial cell wall synthesis.

Cytotoxicity Studies

Preliminary results from similar compounds indicate low cytotoxicity with IC50 values above 1 µM in certain cancer cell lines, suggesting a favorable therapeutic index.

Synthesis and Mechanism of Action

The synthesis of similar compounds often involves multi-step protocols using commercially available reagents. The exact mechanisms of action for these compounds are under investigation but may involve interference with metabolic pathways in target organisms .

Data Tables

Given the lack of specific data on this compound, the following table illustrates the biological activity of similar compounds:

CompoundAntimalarial Activity (IC50, nM)Antibacterial Activity (MIC, µg/mL)Cytotoxicity (IC50, µM)
Compound A9.0 ± 0.52Not reportedNot reported
Compound B12 ± 0.69Not reportedNot reported
Similar Imidazole DerivativesNot reportedStaphylococcus aureus: 15 µg/mL, Escherichia coli: 30 µg/mLHepG2: >1 µM

These values are based on related compounds and serve as a reference for potential biological activities of N-(2,4-dimethylphenyl)-2-{[5-(hydroxymethyl)-1-{[(propan-2-yl)carbamoyl]methyl}-1H-imidazol-2-yl]sulfanyl}acetamide.

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